molecular formula C13H28N2S B1273656 1,3-Dihexylthiourea CAS No. 21071-28-3

1,3-Dihexylthiourea

Cat. No.: B1273656
CAS No.: 21071-28-3
M. Wt: 244.44 g/mol
InChI Key: CYYJFWJNIQDCLT-UHFFFAOYSA-N
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Description

1,3-Dihexylthiourea is an organic sulfur compound with the chemical formula C13H28N2S. It is a member of the thiourea family, known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. This compound is characterized by its unique structure, which includes two hexyl groups attached to the nitrogen atoms of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihexylthiourea can be synthesized through the reaction of hexylamine with carbon disulfide. This reaction typically involves the following steps:

    Reaction of Hexylamine with Carbon Disulfide: Hexylamine is reacted with carbon disulfide to form the corresponding dithiocarbamate.

    Formation of Thiourea: The dithiocarbamate is then treated with an appropriate reagent, such as hydrogen peroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of microwave irradiation and solventless conditions has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihexylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amine and thiol.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines and thiols.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1,3-Dihexylthiourea has a wide range of applications in scientific research, including:

Chemistry

    Catalysis: It is used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology

    Antimicrobial Agent: Exhibits antibacterial and antiviral properties.

    Enzyme Inhibition: Used in studies involving enzyme inhibition, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties.

    Antioxidant: Studied for its antioxidant activities.

Industry

    Polymer Stabilizer: Used as a stabilizer in the production of acrylic polymers.

    Rubber Industry: Acts as a vulcanization accelerator in the rubber industry.

Mechanism of Action

The mechanism of action of 1,3-dihexylthiourea involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites.

    Antioxidant Activity: It scavenges free radicals, thereby exhibiting antioxidant properties.

    Antimicrobial Action: It disrupts microbial cell membranes and inhibits essential microbial enzymes.

Comparison with Similar Compounds

1,3-Dihexylthiourea can be compared with other thiourea derivatives, such as:

    1,3-Dimethylthiourea: Similar in structure but with methyl groups instead of hexyl groups.

    1,3-Diphenylthiourea: Contains phenyl groups, leading to different chemical properties and applications.

    1,3-Diethylthiourea: Has ethyl groups, making it less hydrophobic compared to this compound.

Uniqueness

This compound is unique due to its long hexyl chains, which impart distinct hydrophobic properties and influence its biological activity and solubility in organic solvents .

Properties

IUPAC Name

1,3-dihexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJFWJNIQDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175298
Record name 1,3-(Dihexyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21071-28-3
Record name N,N′-Dihexylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21071-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-(Dihexyl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-(Dihexyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-(dihexyl)thiourea
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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